(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylpropanoic acid
Overview
Description
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylpropanoic acid is a compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. This compound is widely used in peptide synthesis due to its stability and ease of removal under mild conditions. The Fmoc group serves as a protective group for the amino function, preventing unwanted side reactions during peptide bond formation.
Mechanism of Action
Target of Action
Fmoc-(S)-3-amino-2-phenylpropanoic acid, also known as (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylpropanoic acid, is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of amino acids, which it protects during the synthesis process .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This compound acts by forming a carbamate with the amine group, effectively protecting it during the synthesis process . The Fmoc group is base-labile, meaning it can be removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The Fmoc group plays a crucial role in the solid-phase peptide synthesis (SPPS) . It is used as a temporary protecting group for the amine at the N-terminus in SPPS . This allows for the efficient synthesis of peptides, including ones of significant size and complexity .
Pharmacokinetics
The fmoc group is rapidly removed by base, indicating that it would likely be rapidly metabolized and eliminated in biological systems .
Result of Action
The primary result of the action of Fmoc-(S)-3-amino-2-phenylpropanoic acid is the protection of the amine group during peptide synthesis . This allows for the efficient and selective synthesis of peptides . After the peptide synthesis is complete, the Fmoc group is removed, leaving the desired peptide product .
Action Environment
The action of Fmoc-(S)-3-amino-2-phenylpropanoic acid is influenced by the chemical environment in which it is used. For instance, the Fmoc group is base-labile, meaning it can be removed in a basic environment . Additionally, the introduction and removal of the Fmoc group are performed in specific solvents, such as N,N-dimethylformamide (DMF) for deprotection . Therefore, the efficacy and stability of this compound are highly dependent on the specific conditions of the peptide synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylpropanoic acid typically involves the protection of the amino group of L-phenylalanine with the Fmoc group. This is achieved through a reaction with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .
Industrial Production Methods
On an industrial scale, the production of Fmoc-protected amino acids, including this compound, follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of automated peptide synthesizers and continuous flow reactors has improved the efficiency and scalability of these processes .
Chemical Reactions Analysis
Types of Reactions
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylpropanoic acid undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.
Coupling Reactions: The compound can participate in peptide bond formation through reactions with carboxyl or amino groups of other amino acids or peptides.
Substitution Reactions: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide.
Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HATU in the presence of bases like N-methylmorpholine (NMM).
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products
Deprotection: L-phenylalanine.
Coupling: Peptides or polypeptides.
Substitution: Substituted phenylalanine derivatives.
Scientific Research Applications
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylpropanoic acid is extensively used in scientific research, particularly in the fields of:
Chemistry: As a building block in solid-phase peptide synthesis.
Biology: In the study of protein-protein interactions and enzyme-substrate specificity.
Medicine: For the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and pharmaceutical applications
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-alanine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-L-leucine: Similar in function but with a different side chain.
Fmoc-L-valine: Used in peptide synthesis with a branched side chain
Uniqueness
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylpropanoic acid is unique due to its phenyl side chain, which imparts specific hydrophobic interactions and aromatic stacking capabilities in peptides. This makes it particularly useful in the synthesis of peptides that require these interactions for stability and function .
Properties
IUPAC Name |
(2S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c26-23(27)21(16-8-2-1-3-9-16)14-25-24(28)29-15-22-19-12-6-4-10-17(19)18-11-5-7-13-20(18)22/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTZPWOHBIHMIJ-OAQYLSRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80855757 | |
Record name | (2S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80855757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217663-60-9 | |
Record name | (2S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80855757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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